2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)-
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Overview
Description
2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- is an organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a methoxyphenyl substituent at the 2-position. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyphenol with malononitrile in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically involve the use of ethanol as a solvent and sodium ethoxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzopyrans.
Scientific Research Applications
2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer of vanillin with similar structural features.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-methyl-4-oxo-4H-chromen-8-yl β-D-glucopyranoside: A benzopyran derivative with additional hydroxyl and methoxy groups.
Uniqueness
2H-1-Benzopyran-3(4H)-one, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position of the phenyl ring enhances its stability and reactivity compared to other benzopyran derivatives.
Properties
CAS No. |
62232-17-1 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)19-16/h2-9,16H,10H2,1H3 |
InChI Key |
TWJUYXUYKZBYEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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